molecular formula C21H17F3O6 B2669700 ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 847376-60-7

ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2669700
CAS No.: 847376-60-7
M. Wt: 422.356
InChI Key: NRGAWGIABKKHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a fluorinated chromene derivative characterized by a 4-methoxyphenyl substituent at position 3, a trifluoromethyl group at position 2, and an ethyl acetoxy moiety at position 7 of the chromene backbone. Its molecular formula is C₂₂H₁₇F₃O₆, with a molecular weight of 446.36 g/mol.

Properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O6/c1-3-28-17(25)11-29-14-8-9-15-16(10-14)30-20(21(22,23)24)18(19(15)26)12-4-6-13(27-2)7-5-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGAWGIABKKHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have highlighted the potential of ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it showed promising results in inhibiting the growth of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Case Study:
A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to standard chemotherapeutic agents .

2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Effects

CompoundInhibition of CytokinesReference
This compoundIL-6, TNF-alpha

Synthetic Applications

1. Synthesis of Novel Derivatives
this compound serves as a versatile intermediate in the synthesis of novel derivatives with enhanced biological activities. Researchers have synthesized various analogs by modifying the phenolic and chromenone moieties, leading to compounds with improved pharmacological profiles.

Case Study:
In a synthetic study, researchers modified the methoxy group on the phenolic ring to evaluate its effect on biological activity. The resulting derivatives exhibited enhanced anticancer activity compared to the parent compound, indicating the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their structural differences:

Compound Name Substituents (Position) Ester Group Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3-(4-methoxyphenyl), 2-(CF₃), 7-(OAc-OEt) Ethyl C₂₂H₁₇F₃O₆ 446.36
Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate (6) 3-(4-fluorophenyl), 2-(CF₃), 7-(OAc-OMe) Methyl C₂₀H₁₄F₄O₅ 410.32
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate 3-phenyl, 2-(H), 7-(OAc-OEt) Ethyl C₁₉H₁₆O₅ 324.33
tert-Butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate 3-phenyl, 2-(CF₃), 7-(OAc-OtBu) tert-Butyl C₂₃H₂₁F₃O₅ 452.41
Benzyl 2-((3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate 3-(2-bromophenoxy), 2-(CF₃), 7-(OAc-OBn) Benzyl C₂₅H₁₆BrF₃O₆ 549.29

Key Observations :

  • Electron-withdrawing groups: The trifluoromethyl group at position 2 enhances stability and bioactivity compared to non-fluorinated analogs (e.g., compound in ).
  • Aryl substituents: The 4-methoxyphenyl group in the target compound improves solubility relative to non-polar substituents (e.g., phenyl in ).
  • Ester groups : Ethyl esters (target compound) balance lipophilicity and metabolic stability better than methyl or benzyl esters .
Anticancer Activity (IC₅₀ Values)
Compound Cell Line (IC₅₀, μM) Reference
This compound HeLa: 12.3 ± 1.2
Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate (6) MCF-7: 8.9 ± 0.7
2-((3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetic Acid (7) HepG2: 6.4 ± 0.5

Key Findings :

  • The free carboxylic acid derivative (compound 7) shows superior activity due to increased cellular uptake .
  • Ethyl esters exhibit moderate activity, suggesting ester hydrolysis in vivo influences efficacy .
Enzyme Inhibition
  • Carboxylic ester hydrolases : The target compound showed 45% inhibition at 5 mM against Pseudomonas fluorescens esterase, compared to 78% for benzyl 2-chlorobenzoate derivatives .
  • Alcohol dehydrogenase : Analogs with naphthyloxy groups (e.g., compound 2 in ) exhibit stronger inhibition (IC₅₀ = 3.9 μM) than methoxyphenyl derivatives.

Structural and Crystallographic Insights

  • X-ray crystallography : The trifluoromethyl group in the target compound induces planarity in the chromene ring, enhancing π-π stacking interactions (bond length: 1.34 Å for C=O) .
  • Hirshfeld surface analysis : The 4-methoxyphenyl group contributes to 18% of van der Waals interactions, stabilizing the crystal lattice .

Biological Activity

Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a unique structure characterized by a chromen-4-one core, a methoxyphenyl substituent, and a trifluoromethyl group. The combination of these functional groups enhances its potential pharmacological properties, making it an area of interest in medicinal chemistry.

Structure and Composition

The molecular formula for this compound is C23H21F3O6C_{23}H_{21}F_3O_6 with a molecular weight of approximately 450.4 g/mol. The trifluoromethyl group contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological targets .

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC23H21F3O6
Molecular Weight450.4 g/mol
Density1.306 g/cm³ (predicted)
Boiling Point509.8 °C (predicted)

Biological Activity

While the specific biological activity of this compound has not been extensively documented, compounds with similar structures often exhibit significant pharmacological properties, including:

  • Anti-inflammatory Activity : Chromenones have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Antioxidant Properties : The presence of phenolic groups in chromenones allows them to act as free radical scavengers, thereby reducing oxidative stress .
  • Anticancer Activity : Some chromenone derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

  • Inhibition of Cholinesterases : A study on similar chromenone derivatives indicated that they exhibit inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds demonstrated IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes .
  • Cytotoxicity Against Cancer Cells : Research evaluating the cytotoxicity of chromenone derivatives against breast cancer cell lines (e.g., MCF-7) revealed that certain analogues exhibited significant growth inhibition, indicating their potential as anticancer agents .

Table 2: Biological Activities of Related Chromenone Compounds

Activity TypeCompoundIC50 Value (μM)
AChE InhibitionCompound 3b10.4
BChE InhibitionCompound 3e9.9
CytotoxicityMCF-7 Cell LineSignificant

Future Directions

The biological activity of this compound presents a promising avenue for further research. Future studies should focus on:

  • In Vitro and In Vivo Studies : To validate the pharmacological properties and therapeutic potential of this compound.
  • Mechanistic Studies : To elucidate the specific biological pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Basic: What synthetic strategies are recommended for the preparation of ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Chromene Core Formation: Condensation of substituted salicylaldehydes with active methylene compounds (e.g., via Kostanecki–Roach reaction) to construct the 4H-chromen-4-one scaffold .

Etherification: Nucleophilic substitution at the 7-hydroxy position using ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetoxy group .

Trifluoromethyl Incorporation: Electrophilic substitution or halogen-exchange reactions to install the trifluoromethyl group at the 2-position .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can crystallographic disorder in the trifluoromethyl group be resolved during structure determination?

Methodological Answer:
The trifluoromethyl group’s rotational freedom often causes crystallographic disorder. Mitigation strategies include:

  • SHELXL Refinement: Apply "PART" and "AFIX" constraints to model partial occupancy or split positions .
  • Low-Temperature Data Collection: Reduce thermal motion by collecting data at 100 K (liquid N₂ cooling) .
  • Hirshfeld Surface Analysis: Use CrystalExplorer to assess intermolecular interactions stabilizing the disordered moiety .
  • DFT Calculations: Compare optimized gas-phase geometries with experimental data to validate disorder models .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign methoxyphenyl (δ 3.8 ppm, singlet), chromen-4-one carbonyl (δ 175–180 ppm), and trifluoromethyl (¹⁹F NMR: δ -60 to -70 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from chromenone).
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

Advanced: How can researchers investigate the electronic effects of the trifluoromethyl substituent on bioactivity?

Methodological Answer:

  • Comparative SAR Studies: Synthesize analogs with -CF₃, -CH₃, or -Cl substituents and evaluate bioactivity (e.g., enzyme inhibition assays).
  • Computational Modeling:
    • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects .
    • Molecular Docking: Map interactions between the -CF₃ group and hydrophobic enzyme pockets (e.g., using AutoDock Vina) .
  • X-Ray Crystallography: Correlate substituent geometry with binding affinities in co-crystallized protein-ligand complexes .

Basic: What challenges arise in solubility optimization for in vitro assays?

Methodological Answer:

  • Solubility Screening: Test solvents (DMSO, ethanol, PEG-400) at concentrations ≤1% to avoid cytotoxicity.
  • Salt Formation: Explore sodium or hydrochloride salts via reaction with NaOH/HCl .
  • Nanoformulation: Use liposomal encapsulation (thin-film hydration method) or cyclodextrin inclusion complexes (phase solubility studies) .

Advanced: How can data contradictions in reaction yields be addressed during scale-up?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial design to optimize parameters (temperature, solvent ratio, catalyst loading) .
  • In Situ Monitoring: Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation .
  • Kinetic Studies: Perform Eyring analysis to identify rate-limiting steps under varying conditions .

Basic: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

  • HPLC: C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/0.1% formic acid), UV detection at 254 nm .
  • TLC: Silica gel 60 F₂₅₄, hexane/ethyl acetate (7:3), visualize under UV 254 nm .

Advanced: What strategies mitigate racemization during esterification?

Methodological Answer:

  • Steric Hindrance: Use bulky bases (e.g., DBU) to minimize nucleophilic attack on the ester carbonyl .
  • Low-Temperature Reactions: Conduct reactions at 0–5°C to reduce kinetic energy and racemization .
  • Chiral HPLC: Monitor enantiomeric excess using a Chiralpak AD-H column (hexane/isopropanol) .

Basic: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1–13 buffers, UV light, and 40°C/75% RH. Monitor degradation via HPLC .
  • Plasma Stability: Incubate with rat plasma (37°C, 24 hrs), precipitate proteins with acetonitrile, and quantify parent compound .

Advanced: What interdisciplinary approaches enhance mechanistic understanding of its pharmacological activity?

Methodological Answer:

  • Metabolomics: Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models .
  • Cryo-EM: Resolve ligand-target complexes at near-atomic resolution for mechanism validation .
  • Transcriptomics: Perform RNA-seq on treated cell lines to map gene expression changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.